2,3,6-Tribromofluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

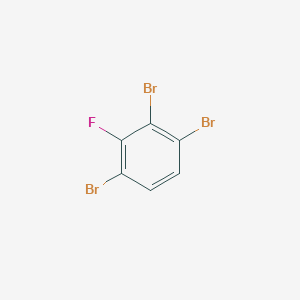

2,3,6-Tribromofluorobenzene is an organic compound with the molecular formula C6H2Br3F It is a derivative of fluorobenzene where three hydrogen atoms are replaced by bromine atoms at the 2, 3, and 6 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3,6-Tribromofluorobenzene can be synthesized through the bromination of fluorobenzene. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where fluorobenzene is reacted with bromine in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2,3,6-Tribromofluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding fluorinated benzoic acids or reduction to form fluorinated benzene derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of fluorinated phenols or anilines.

Oxidation: Formation of fluorinated benzoic acids.

Reduction: Formation of fluorinated benzene derivatives.

Aplicaciones Científicas De Investigación

2,3,6-Tribromofluorobenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mecanismo De Acción

The mechanism by which 2,3,6-tribromofluorobenzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors through halogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to inhibition or activation of the target molecules, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Tribromofluorobenzene: Another brominated fluorobenzene derivative with bromine atoms at the 2, 4, and 6 positions.

1,3,5-Tribromobenzene: A brominated benzene derivative without fluorine substitution.

2,3,6-Trifluorobromobenzene: A fluorinated bromobenzene with fluorine atoms at the 2, 3, and 6 positions.

Uniqueness

2,3,6-Tribromofluorobenzene is unique due to the specific positioning of bromine and fluorine atoms, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring selective reactivity and stability.

Actividad Biológica

Chemical Structure and Properties

2,3,6-Tribromofluorobenzene is an aromatic compound characterized by three bromine atoms and one fluorine atom attached to a benzene ring. Its molecular formula is C6H2Br3F, and it features a high degree of halogenation, which significantly influences its biological activity.

Antimicrobial Properties

Research indicates that halogenated aromatic compounds, including this compound, exhibit notable antimicrobial properties. A study found that halogenated aromatics can disrupt microbial membranes, leading to increased permeability and cell death. The presence of bromine and fluorine enhances these effects due to their electronegative nature, which can interfere with microbial metabolism and growth.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro studies demonstrated that this compound exhibits significant cytotoxicity against cancer cells. For instance, a concentration-dependent study showed that at higher concentrations (≥50 µM), there was a marked reduction in cell viability in various human cancer cell lines. The mechanism of action is thought to involve the induction of oxidative stress and apoptosis in cancer cells.

Case Studies

-

Study on Cancer Cell Lines

A recent investigation assessed the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM. Morphological changes consistent with apoptosis were observed through microscopy. -

Neuroprotective Effects

Another study explored the neuroprotective potential of halogenated compounds similar to this compound. It was found that these compounds could mitigate neuronal cell death induced by oxidative stress in vitro. The proposed mechanism involved the modulation of intracellular calcium levels and the inhibition of pro-apoptotic pathways.

Interaction with Biological Molecules

The high electronegativity of bromine and fluorine atoms allows this compound to interact with various biological macromolecules:

- Proteins : The compound may form adducts with amino acids containing nucleophilic side chains (e.g., cysteine), potentially altering protein function.

- Nucleic Acids : There is evidence suggesting that halogenated compounds can intercalate into DNA structures, leading to mutagenic effects or inhibiting replication.

Oxidative Stress Induction

The compound's ability to generate reactive oxygen species (ROS) contributes significantly to its biological activity. Increased ROS levels can lead to cellular damage and apoptosis in susceptible cell types.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1,2,4-tribromo-3-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br3F/c7-3-1-2-4(8)6(10)5(3)9/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALSSVORHKRAIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)F)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br3F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.